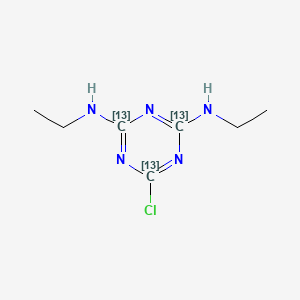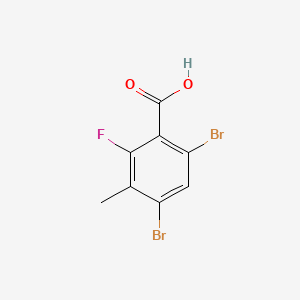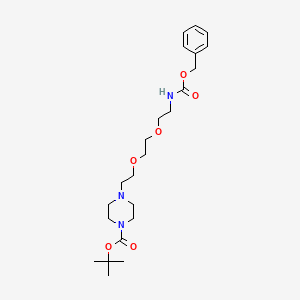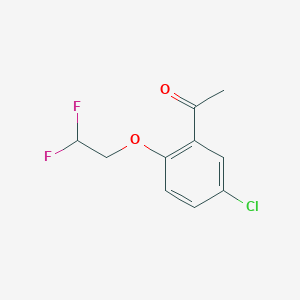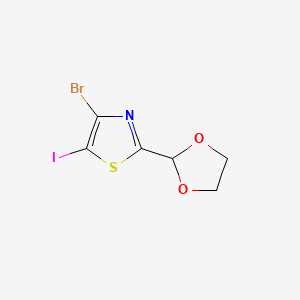
4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole is a heterocyclic compound that features both bromine and iodine atoms attached to a thiazole ring, with a dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole typically involves multi-step organic reactions. One common method includes the bromination and iodination of a thiazole precursor, followed by the introduction of the dioxolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds using this compound.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for unique binding properties with enzymes and receptors, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-(1,3-dioxolan-2-yl)-N,N-Dimethylaniline: Shares the dioxolane and bromine moieties but differs in the presence of a dimethylaniline group.
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Contains a phenol group instead of the thiazole ring.
Eigenschaften
Molekularformel |
C6H5BrINO2S |
|---|---|
Molekulargewicht |
361.99 g/mol |
IUPAC-Name |
4-bromo-2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C6H5BrINO2S/c7-3-4(8)12-5(9-3)6-10-1-2-11-6/h6H,1-2H2 |
InChI-Schlüssel |
MBFPOPXNKHMIIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=NC(=C(S2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


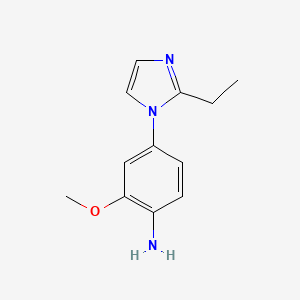
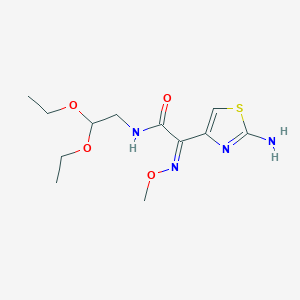
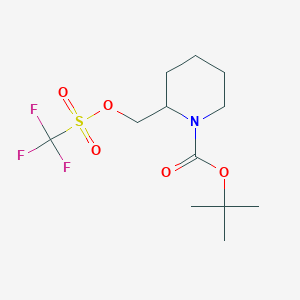
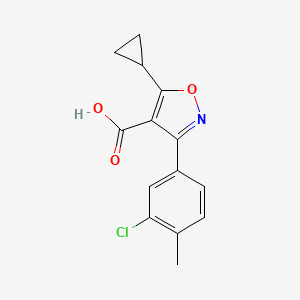
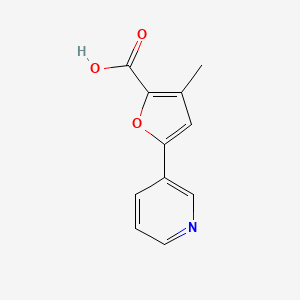


![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
